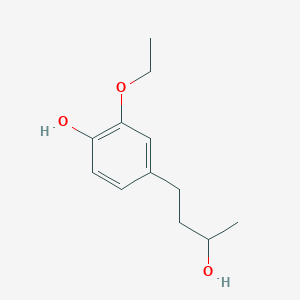

2-Ethoxy-4-(3-hydroxybutyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(3-hydroxybutyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-9,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXRBYISKXBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Ethoxy 4 3 Hydroxybutyl Phenol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-Ethoxy-4-(3-hydroxybutyl)phenol provides a logical framework for identifying potential starting materials and key intermediates. The primary disconnections are made at the ether linkage and the carbon-carbon bonds of the side chain.

One logical disconnection is at the ether bond, suggesting a precursor such as a dihydroxybenzene derivative and an ethylating agent. Another key disconnection is within the hydroxybutyl side chain, which can be traced back to a simpler two-carbon acetyl group attached to the aromatic ring. This leads to the identification of key precursors such as a substituted acetophenone.

Following this logic, a primary precursor is identified as 4-hydroxyacetophenone. This molecule can then be ethoxylated to 4-ethoxyacetophenone. The subsequent challenge is the two-carbon extension of the acetyl group to form the desired 3-hydroxybutyl side chain. This analysis points towards a strategy involving the addition of a two-carbon nucleophile to the ketone, followed by reduction.

Conventional Synthetic Pathways

Conventional syntheses of this compound would likely involve a multi-step process, leveraging well-established reactions for ether formation and carbon chain elongation.

Alkylation and Functionalization of Phenolic Substrates

The introduction of the ethoxy group onto a phenolic substrate is a critical step. A common method is the Williamson ether synthesis, which involves the deprotonation of a phenol (B47542) to form a phenoxide, followed by nucleophilic substitution with an ethyl halide. For a precursor like 4-hydroxyacetophenone, this would involve reaction with a base such as sodium hydroxide (B78521), followed by the addition of ethyl iodide or ethyl bromide.

Alternatively, phase-transfer catalysis can be employed to facilitate the etherification. tandfonline.com Using a catalyst like polyethylene (B3416737) glycol (PEG) can allow for the reaction to proceed under solvent-free conditions, which can be advantageous. tandfonline.com

Carbon Chain Elongation and Functional Group Interconversion Strategies

With the ethoxy group in place on a precursor like 4-ethoxyacetophenone, the next stage is the elongation of the acetyl side chain. Two classic methods are particularly suitable for this transformation: the Grignard reaction and the Wittig reaction.

The Grignard reaction would involve the use of a methylmagnesium halide (e.g., methylmagnesium bromide) to attack the carbonyl carbon of 4-ethoxyacetophenone. masterorganicchemistry.com This would form a tertiary alcohol, which upon dehydration would yield an alkene. Subsequent hydroboration-oxidation would then produce the desired secondary alcohol. A more direct route would involve the reaction of 4-ethoxy-3-hydroxybenzaldehyde (B1346586) with a propyl Grignard reagent, though this would require the selective protection of the phenolic hydroxyl group.

The Wittig reaction provides another robust method for carbon-carbon bond formation. masterorganicchemistry.comwikipedia.org This would involve the reaction of 4-ethoxyacetophenone with a phosphorus ylide, such as methylenetriphenylphosphorane, to form an alkene. wikipedia.org Subsequent hydration of the alkene, for instance, through hydroboration-oxidation, would yield the final 3-hydroxybutyl side chain.

Multi-step Synthesis Design and Implementation

A plausible multi-step synthesis for this compound is outlined below. This pathway starts from the readily available 4-hydroxyacetophenone.

Interactive Table: Proposed Multi-step Synthesis of this compound

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | 4-Hydroxyacetophenone | 1. NaOH2. CH3CH2Br | 4-Ethoxyacetophenone | Williamson Ether Synthesis |

| 2 | 4-Ethoxyacetophenone | Ph3P=CH2 | 4-(But-1-en-2-yl)-1-ethoxybenzene | Wittig Reaction |

| 3 | 4-(But-1-en-2-yl)-1-ethoxybenzene | 1. BH3·THF2. H2O2, NaOH | This compound | Hydroboration-Oxidation |

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact.

Catalytic Methods for Phenol Derivatives

The etherification of phenols can be achieved using various catalytic systems that offer advantages over traditional stoichiometric methods. Solid acid catalysts, such as zeolites or alumina-supported metal salts, can facilitate the alkylation of phenols with alcohols or ethers at elevated temperatures. begellhouse.comrsc.org For instance, phosphotungstic acid over γ-Al2O3 has been investigated for the O-alkylation of phenol. mdpi.com These heterogeneous catalysts can often be recovered and reused, a key principle of green chemistry. rsc.org

Visible-light-induced, nickel-catalyzed O-arylation of phenols has also been developed as a mild and efficient method for forming ether bonds. acs.org While this is for aryl ethers, the exploration of similar photocatalytic methods for alkylation could offer a greener synthetic route.

Interactive Table: Comparison of Potential Catalysts for Phenol Etherification

| Catalyst Type | Example | Advantages | Potential Drawbacks |

| Homogeneous Base | Sodium Hydroxide | Well-established, high yield | Stoichiometric amounts of base needed, potential for waste generation |

| Phase-Transfer Catalyst | Polyethylene Glycol (PEG) | Can enable solvent-free conditions, high efficiency tandfonline.com | Catalyst separation may be required |

| Solid Acid Catalyst | Zeolites, Alumina-supported salts begellhouse.comrsc.org | Reusable, can be used in continuous flow systems | May require high temperatures and pressures |

| Photocatalyst | Nickel-based systems acs.org | Mild reaction conditions, uses visible light as an energy source | May require specific sensitizers and inert atmospheres |

Development of Sustainable Synthetic Routes

The imperative for green chemistry has driven the development of sustainable synthetic routes for phenolic compounds. These routes prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic processes to minimize waste and energy consumption.

One promising approach involves the use of lignin-derived phenols as starting materials. Lignin (B12514952), a major component of biomass, is a rich source of aromatic building blocks. rsc.orgacs.org The valorization of lignin can provide guaiacol (B22219) (2-methoxyphenol) or similar structures, which can be further functionalized. researchgate.net A potential sustainable route to this compound could start from a lignin-derived phenol, followed by ethoxylation and subsequent elaboration of the side chain.

Another key aspect of sustainable synthesis is the use of green catalysts and solvents. Deep eutectic solvents (DES), for instance, have emerged as biodegradable, non-toxic, and inexpensive alternatives to traditional volatile organic solvents. chemistryviews.org Research has shown the effectiveness of a choline (B1196258) chloride/urea DES as a catalyst for the rapid transformation of arylboronic acids into phenols in water, using hydrogen peroxide as a green oxidant. chemistryviews.org While this specific reaction produces a hydroxyl group, the principle of using DES and green oxidants can be adapted for other transformations in the synthesis of this compound.

The following table outlines a conceptual sustainable synthetic pathway, drawing inspiration from established green chemistry principles.

Table 1: Conceptual Sustainable Synthetic Route

| Step | Transformation | Key Sustainability Features |

|---|---|---|

| 1 | Lignin Depolymerization | Utilization of a renewable biomass feedstock. acs.org |

| 2 | Ethoxylation of Phenol | Use of a green ethylating agent (e.g., diethyl carbonate) and a solid acid catalyst. |

| 3 | Acylation | Friedel-Crafts acylation using a reusable catalyst to introduce the butanoyl side chain. |

| 4 | Reduction of Ketone | Catalytic hydrogenation using a non-precious metal catalyst and a green solvent like ethanol. |

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific enantiomers of this compound is of significant interest. The key challenge lies in the stereoselective reduction of a precursor ketone, 2-ethoxy-4-(3-oxobutyl)phenol, to the desired chiral alcohol.

Asymmetric hydrogenation of prochiral ketones is a powerful tool for accessing enantiomerically pure alcohols. nih.gov Various transition metal catalysts, particularly those based on ruthenium and iridium with chiral ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. nih.govacs.org For instance, iridium-N,P complexes have been shown to be highly effective for the asymmetric hydrogenation of conjugated enones, achieving excellent enantiomeric excesses (up to 99% ee). acs.org

Organocatalysis presents another viable strategy for the enantioselective reduction of ketones. Chiral imidazolidinone catalysts, for example, have been successfully employed in the transfer hydrogenation of cyclic enones, providing access to enantioenriched cycloalkenones. princeton.edu This approach avoids the use of heavy metals and often utilizes mild reaction conditions.

The stereoselective synthesis of 1,3-diols, which share a similar structural motif with the target molecule, has also been extensively studied. chemrxiv.orgnih.govrsc.org Catalytic asymmetric methods, including tandem allylic isomerization/asymmetric aldol–Tishchenko reactions, have been developed to produce 1,3-diols with high diastereoselectivity and enantioselectivity. chemrxiv.org

The table below summarizes potential catalytic systems for the stereoselective reduction of the precursor ketone.

Table 2: Potential Catalytic Systems for Stereoselective Reduction

| Catalyst Type | Ligand/Catalyst Example | Potential Advantages |

|---|---|---|

| Iridium-based | Ir-N,P complexes | High enantioselectivity (up to 99% ee) for similar substrates. acs.org |

| Ruthenium-based | Ru-diphosphine/diamine complexes | High catalytic activity and enantioselectivity under neutral to basic conditions. nih.gov |

| Organocatalyst | Chiral Imidazolidinones | Metal-free, operationally simple, and uses inexpensive hydride sources. princeton.edu |

| Biocatalyst | Ketoreductases | High stereoselectivity under mild, aqueous conditions. rsc.org |

Process Scale-up Considerations and Yield Optimization

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. This process is often referred to as process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org

For the synthesis of this compound, a key step to optimize would be the Grignard reaction if used for the formation of the carbon-carbon bond of the side chain. The formation of Grignard reagents can be sensitive to impurities and reaction conditions, and its optimization is crucial for achieving high yields and minimizing side reactions. researchgate.net

Yield optimization will involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time for each synthetic step. Design of Experiments (DoE) can be a powerful tool to efficiently explore the parameter space and identify optimal conditions.

The following table highlights key considerations for the process scale-up and yield optimization.

Table 3: Process Scale-up and Yield Optimization Considerations

| Area of Consideration | Key Parameters and Strategies |

|---|---|

| Reaction Kinetics | Monitor reaction progress to determine optimal reaction times and prevent byproduct formation. |

| Heat and Mass Transfer | Ensure efficient mixing and temperature control, especially in exothermic steps like Grignard reactions. |

| Catalyst Selection and Recovery | Choose robust and recyclable catalysts to reduce costs and waste. chemistryviews.org |

| Solvent Selection | Utilize green and easily recoverable solvents. Minimize solvent volume. |

| Purification Strategy | Develop an efficient and scalable purification method (e.g., crystallization, distillation). |

| Waste Management | Implement strategies to minimize and treat waste streams in an environmentally friendly manner. |

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethoxy 4 3 Hydroxybutyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, the number of protons of each type, and their connectivity through spin-spin coupling. The spectrum of 2-Ethoxy-4-(3-hydroxybutyl)phenol shows distinct signals corresponding to the aromatic, ethoxy, and hydroxybutyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to those on the alkyl chains. docbrown.info The signal for the phenolic hydroxyl proton is often broad and its chemical shift can vary, but it can be identified by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (Aromatic) | ~ 6.85 | d | ~ 8.0 | 1H |

| H-5 (Aromatic) | ~ 6.75 | dd | ~ 8.0, 2.0 | 1H |

| H-6 (Aromatic) | ~ 6.80 | d | ~ 2.0 | 1H |

| Phenolic OH | ~ 5.60 | br s | - | 1H |

| OCH₂ CH₃ (Ethoxy) | ~ 4.05 | q | ~ 7.0 | 2H |

| CH (OH) (Butyl) | ~ 3.80 | m | - | 1H |

| Ar-CH₂ (Butyl) | ~ 2.60 | t | ~ 7.5 | 2H |

| CH₂ -CH(OH) (Butyl) | ~ 1.75 | m | - | 2H |

| OCH₂CH₃ (Ethoxy) | ~ 1.40 | t | ~ 7.0 | 3H |

| CH₃ (Butyl) | ~ 1.20 | d | ~ 6.2 | 3H |

| Alcoholic OH | ~ 2.10 | d | ~ 4.5 | 1H |

Note: Data are representative and based on established principles of NMR spectroscopy. Chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its chemical environment. Carbons attached to electronegative atoms like oxygen (e.g., in phenols, ethers, and alcohols) appear at higher chemical shifts (downfield). Aromatic carbons also have characteristic shifts in the 110-160 ppm range.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (Ar, C-OH) | ~ 145.5 |

| C-2 (Ar, C-OEt) | ~ 146.0 |

| C-3 (Ar, CH) | ~ 115.0 |

| C-4 (Ar, C-Alkyl) | ~ 135.0 |

| C-5 (Ar, CH) | ~ 120.5 |

| C-6 (Ar, CH) | ~ 112.0 |

| C H(OH) (Butyl) | ~ 68.5 |

| OC H₂CH₃ (Ethoxy) | ~ 64.5 |

| Ar-C H₂ (Butyl) | ~ 38.0 |

| C H₂-CH(OH) (Butyl) | ~ 30.0 |

| OCH₂C H₃ (Ethoxy) | ~ 15.0 |

| C H₃ (Butyl) | ~ 23.0 |

Note: Data are representative and based on established principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the adjacent protons in the ethoxy group (-OCH₂ -CH₃ ) and within the butyl chain (Ar-CH₂ -CH₂ -CH (OH)-CH₃ ).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com This allows for the definitive assignment of a proton signal to its corresponding carbon signal, for example, linking the proton at ~4.05 ppm to the carbon at ~64.5 ppm (the -OCH₂- group).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons over two or three bonds. princeton.edu This is crucial for connecting different parts of the molecule. For example, it would show a correlation between the aromatic proton at H-5 (~6.75 ppm) and the carbons of the butyl side chain (Ar-C H₂), confirming the attachment point of the side chain to the ring.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of its elemental composition, as the exact mass is unique to a specific molecular formula. This is a critical step in confirming the identity of a compound.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈O₃ biosynth.com |

| Calculated Exact Mass | 210.12560 u |

| Monoisotopic Mass | 210.27 g/mol biosynth.com |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. Analyzing these fragments provides detailed structural information. nih.gov Alcohols and phenols exhibit characteristic fragmentation patterns, such as dehydration and alpha-cleavage. libretexts.org

For this compound (precursor ion m/z 210), key fragmentation pathways would include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the hydroxybutyl side chain, leading to a fragment ion at m/z 192.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, resulting in the loss of a propyl group and formation of an ion at m/z 167, or loss of an ethyl group to form a fragment at m/z 181.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the butyl chain is a common pathway for alkylbenzenes. This would lead to a prominent ion corresponding to the substituted benzyl (B1604629) cation.

Table 4: Representative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 210 | 192 | H₂O | Ion from dehydration of the alcohol |

| 210 | 181 | C₂H₅ | Ion from alpha-cleavage at the alcohol |

| 210 | 167 | C₃H₇O | Benzylic cation after loss of the hydroxybutyl side chain |

| 210 | 153 | C₃H₅O | Ion resulting from cleavage and rearrangement |

| 210 | 137 | C₂H₅O, H₂O | Ion from loss of ethoxy radical and water |

Note: Fragmentation data is predictive and based on established principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group and the secondary alcohol. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. okstate.edu Another key absorption would be the C-O stretching vibration, typically appearing in the 1260-1000 cm⁻¹ range. libretexts.org Specifically, the aryl C-O stretch is expected around 1230 cm⁻¹, while the secondary alcohol C-O stretch would be near 1100 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ethoxy group would show C-H stretching vibrations from the ethyl group around 2980-2850 cm⁻¹ and a characteristic C-O-C stretching band.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the phenolic chromophore is expected to exhibit absorption maxima in the UV region. Typically, phenols show two absorption bands, one around 270-280 nm (π → π* transition of the benzene (B151609) ring) and another, often weaker, band at longer wavelengths. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution.

| Spectroscopic Data for Functional Group and Electronic Property Analysis | |

| Technique | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | O-H Stretch (Alcohol & Phenol): Broad band at 3500-3200 cm⁻¹ libretexts.org |

| Aromatic C-H Stretch: > 3000 cm⁻¹ | |

| Aliphatic C-H Stretch: 2980-2850 cm⁻¹ | |

| Aromatic C=C Stretch: 1600-1450 cm⁻¹ | |

| Aryl C-O Stretch: ~1230 cm⁻¹ | |

| Alcohol C-O Stretch: ~1100 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | π → π Transition (Benzene Ring):* ~270-280 nm |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of this compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of the main compound from any potential impurities with different polarities.

The PDA detector acquires the full UV-Vis spectrum of the eluting peaks. This is crucial for peak purity analysis, where the spectra across a single peak are compared to ensure it represents a single compound. It also aids in the tentative identification of impurities by comparing their UV spectra with known compounds or spectral libraries. Quantification of this compound and its impurities would be achieved by creating a calibration curve from standards of known concentrations.

| HPLC-PDA Method Parameters for Purity Analysis | |

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at a specific wavelength (e.g., 275 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. nih.gov For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. nih.gov A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent, which converts the hydroxyl groups to trimethylsilyl (B98337) ethers.

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with mass spectral libraries (e.g., NIST). GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. mdpi.com

| GC-MS Method Parameters for Volatile Analysis | |

| Parameter | Typical Conditions |

| Derivatization | Silylation (e.g., with BSTFA) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-550 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the stereochemistry of the chiral center in the 3-hydroxybutyl group. Furthermore, it would reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the compound. While no specific X-ray crystallographic data for this compound was found in the provided search results, the crystal structure of a related chalcone, (2E)-3-(3-ethoxy-4-hydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, has been reported, demonstrating the utility of this technique for structurally similar phenolic compounds. nih.gov

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4 3 Hydroxybutyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, influencing the aromatic ring's reactivity and serving as a site for various modifications. Its acidic proton and the nucleophilic nature of the corresponding phenoxide ion are central to its chemical behavior.

The phenolic -OH group can be readily converted into ether or ester functionalities, which can alter the compound's physical and chemical properties.

Etherification: The most common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an SN2 mechanism where a phenoxide ion, formed by deprotonating the phenol with a suitable base, acts as a nucleophile. wikipedia.orgbyjus.com This nucleophile then attacks an alkyl halide or other substrate with a good leaving group to form the ether. For 2-Ethoxy-4-(3-hydroxybutyl)phenol, the reaction would first involve deprotonation to form the sodium or potassium salt, followed by reaction with an alkylating agent.

Common bases for this reaction include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). researchgate.netyoutube.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenols

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|---|

| Methyl Iodide | K2CO3 | Acetone (B3395972) | Reflux | 2 - 6 |

| Ethyl Bromide | NaOH | Ethanol/Water | Reflux | 4 - 8 |

Esterification: While the direct Fischer esterification of phenols with carboxylic acids using an acid catalyst is often inefficient due to the low nucleophilicity of the phenolic hydroxyl group, more reactive acylating agents are commonly employed. chemeurope.com The use of acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) is a highly effective method for producing phenolic esters. This reaction, known as the Schotten-Baumann reaction when using an acyl chloride, is rapid and generally high-yielding.

Phenols are susceptible to oxidation, and the presence of the electron-donating ethoxy group on the ring makes this compound particularly reactive towards oxidizing agents. The primary products of phenol oxidation are quinones. jove.comlibretexts.org

The oxidation pathway typically involves the formation of a phenoxy radical, followed by further oxidation. For phenols with electron-donating groups in the ortho or para position, oxidation to quinones is especially facile. jove.com In the case of this compound, oxidation would likely lead to the formation of an ortho-quinone, due to the directing effect of the hydroxyl and ethoxy groups. Reagents such as o-Iodoxybenzoic acid (IBX) have been shown to be effective for the regioselective oxidation of phenols to o-quinones. nih.gov

Enzymatic oxidation is also a significant pathway. Tyrosinase, a copper-containing enzyme, catalyzes the hydroxylation of monophenols to o-diphenols (catechols), which are then further oxidized to highly reactive o-quinones. nih.govnih.govresearchgate.net This two-step process, involving both monophenolase and diphenolase activity, transforms the phenol into an electrophilic quinone species that can participate in subsequent reactions. youtube.comresearchgate.net

Table 2: Common Oxidizing Agents for Phenols and Their Products

| Oxidizing Agent | Product Type | Comments |

|---|---|---|

| Chromic Acid (H2CrO4) | p-Benzoquinone (from phenol) | Strong, often leads to complex mixtures. libretexts.orglibretexts.org |

| Fremy's Salt [(KSO3)2NO] | Quinones | Milder oxidant, good for preparing quinones from hydroquinones. libretexts.org |

| o-Iodoxybenzoic Acid (IBX) | o-Quinones | Provides regioselective oxidation for substituted phenols. nih.gov |

The reactions of the phenolic hydroxyl group, particularly etherification and esterification, are key derivatization strategies. These modifications can be used to:

Protect the hydroxyl group: Converting the phenol to an ether or ester prevents it from undergoing unwanted side reactions during transformations on the butanol side chain.

Modify solubility: The addition of different functional groups via ether or ester linkages can significantly alter the molecule's polarity and solubility in various solvents.

Introduce new functionalities: Attaching groups with specific reactive sites (e.g., terminal alkenes, alkynes, or other functional groups) via an ether or ester bond creates a more complex molecule for further synthetic elaboration.

Reactions at the Butanol Side Chain

The secondary alcohol on the butanol side chain offers another point for chemical modification, distinct from the aromatic portion of the molecule.

The secondary alcohol can be oxidized to the corresponding ketone, yielding 2-Ethoxy-4-(3-oxobutyl)phenol. A wide array of oxidizing agents can accomplish this transformation. youtube.com The choice of reagent is often dictated by the need for selectivity, to avoid oxidation of the sensitive phenol ring.

Milder reagents are generally preferred. Pyridinium chlorochromate (PCC) is a common choice for oxidizing secondary alcohols to ketones without affecting other sensitive groups. libretexts.org Other modern reagents include the Dess-Martin periodinane (DMP) and those used in the Swern oxidation, which operate under mild, non-acidic conditions. chemistrysteps.comorganic-chemistry.org For benzylic-type alcohols, selective oxidants like manganese dioxide (MnO2) can also be effective. nih.gov

Table 3: Reagents for the Selective Oxidation of Secondary Alcohols

| Reagent/System | Common Conditions | Selectivity |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH2Cl2, Room Temp | Oxidizes 1° alcohols to aldehydes, 2° to ketones. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temp | Mild and selective for 1° and 2° alcohols. |

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | CH2Cl2, -78 °C to Room Temp | Excellent for sensitive substrates. chemistrysteps.com |

The secondary alcohol can undergo dehydration to form an alkene. This reaction is typically catalyzed by a strong acid (such as sulfuric acid or phosphoric acid) and requires heat. libretexts.org The mechanism for secondary alcohols generally proceeds through an E1 pathway. jove.comjove.comacs.org

The process involves three key steps:

Protonation: The alcohol's hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, which is an excellent leaving group. jove.comaakash.ac.in

Carbocation Formation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at position 3 of the butyl chain. This is the rate-determining step. jove.com

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes an adjacent proton, forming a double bond. jove.com

Deprotonation can occur from either carbon 2 or carbon 4, leading to a mixture of alkene isomers. According to Zaitsev's rule, the more substituted alkene is typically the major product. jove.com Therefore, the reaction would be expected to yield a mixture of 2-Ethoxy-4-(but-2-en-2-yl)phenol and 2-Ethoxy-4-(but-3-en-2-yl)phenol, with the former likely predominating.

Stereochemical Transformations of the Chiral Center

The secondary alcohol on the butyl side chain of this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The specific three-dimensional arrangement (stereochemistry) of this center can be crucial for the molecule's biological activity and physical properties. While specific studies on the stereochemical transformations of this exact compound are not extensively documented in publicly available literature, established methods for manipulating chiral alcohols provide a strong basis for understanding potential transformations.

Enzymatic Kinetic Resolution: One of the most powerful techniques for separating enantiomers of a racemic mixture is enzymatic kinetic resolution. This method utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus enriched. For instance, a racemic mixture of this compound could be subjected to acetylation using a lipase (B570770) like Novozyme 435. The enzyme would likely acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. This approach has been successfully applied to resolve a wide range of chiral alcohols. nih.gov

Stereoselective Reduction: The chiral alcohol of this compound can be synthesized from its corresponding ketone, 4-(4-ethoxyphenyl)butan-2-one. The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents or biocatalysts. For example, certain strains of yeast, such as Saccharomyces cerevisiae, contain oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. researchgate.net The reduction of similar ketones has been shown to yield specific enantiomers of the corresponding alcohol. researchgate.netchegg.com Chemical methods, such as the use of sodium borohydride (B1222165) in the presence of a chiral auxiliary or a chiral catalyst, can also be employed to achieve stereoselective reduction. scielo.br The choice of reducing agent and reaction conditions can significantly influence which enantiomer is predominantly formed.

The table below illustrates potential methods for stereochemical control, based on analogous reactions.

| Method | Description | Potential Outcome for this compound |

| Enzymatic Kinetic Resolution | Use of a stereoselective enzyme (e.g., lipase) to preferentially react with one enantiomer of the racemic alcohol. | Separation of (R)- and (S)-enantiomers. |

| Stereoselective Reduction | Reduction of the precursor ketone, 4-(4-ethoxyphenyl)butan-2-one, using a chiral reducing agent or biocatalyst. | Formation of a specific enantiomer, e.g., (R)- or (S)-2-Ethoxy-4-(3-hydroxybutyl)phenol. |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating nature of both the hydroxyl and ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely positions for further substitution are ortho to the hydroxyl and ethoxy groups.

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO2) onto the ring.

Halogenation: Treatment with halogens, such as bromine in a non-polar solvent, can lead to the substitution of one or more hydrogen atoms on the ring with halogen atoms.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, although they can be complicated by the presence of the hydroxyl group, which can coordinate with the Lewis acid catalyst.

The directing effects of the substituents are summarized in the table below.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH (hydroxyl) | Electron-donating | Activating | Ortho, Para |

| -OC2H5 (ethoxy) | Electron-donating | Activating | Ortho, Para |

Mechanisms of Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, heat, and the presence of oxidizing agents. The phenolic moiety is particularly susceptible to oxidation.

A likely degradation pathway, by analogy with the structurally similar compound rhododendrol (B1680608) (4-[(3R)-3-hydroxybutyl]phenol), involves enzymatic or chemical oxidation. wikipedia.org The phenolic hydroxyl group can be oxidized to form a phenoxyl radical, which can then be further oxidized to form reactive quinone-type species. These quinones are electrophilic and can react with nucleophiles, including water, other phenol molecules, or biological macromolecules. This process can also lead to the formation of reactive oxygen species (ROS), which can initiate further degradation. wikipedia.org

Potential degradation products could include quinones, catechols, and products of polymerization or coupling reactions. The presence of the ethoxy group may influence the rate and pathway of degradation compared to its non-ethoxylated counterpart.

Investigation of Impurity Formation in Related Chemical Systems

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. A common synthetic route to this compound would likely involve the etherification of a dihydroxybutylphenol precursor via a Williamson ether synthesis. chemistrytalk.orgbyjus.com

In the Williamson ether synthesis, an alkoxide reacts with an alkyl halide. wikipedia.orgchemistrytalk.orgbyjus.com Potential impurities from this step could include:

Unreacted starting materials: Residual dihydroxybutylphenol or the ethylating agent.

Products of elimination reactions: If the reaction conditions are not optimized, the alkyl halide can undergo an E2 elimination to form an alkene, and the alkoxide can act as a base. stackexchange.com

Over-alkylation products: Reaction at other nucleophilic sites in the molecule.

Isomeric products: If the starting material contains a mixture of isomers.

Another key step in the synthesis would be the creation of the hydroxybutyl side chain, likely through a Friedel-Crafts type reaction or the reduction of a corresponding ketone. google.com Impurities from this step could include isomers and byproducts of the specific reaction used. For example, in the synthesis of similar phenolic compounds, impurities from side reactions such as dimerization or rearrangement have been observed. google.comnih.gov

The table below lists potential impurities based on likely synthetic routes.

| Potential Impurity | Likely Origin |

| Dihydroxybutylphenol | Incomplete etherification (Williamson synthesis) |

| Diethyl ether | Self-condensation of the ethoxide |

| 4-(4-ethoxyphenyl)butan-2-one | Incomplete reduction to the alcohol |

| Isomeric products | Non-selective reactions or impure starting materials |

| Polymeric materials | Side reactions during synthesis or degradation |

Computational and Theoretical Chemistry Investigations of 2 Ethoxy 4 3 Hydroxybutyl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Ethoxy-4-(3-hydroxybutyl)phenol, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine a range of molecular properties.

These properties include:

Optimized Geometry: Calculation of the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, identifying electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Region of electron donation (phenolic ring) |

| LUMO Energy | -0.9 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.9 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Suggests moderate polarity |

| Most Negative Atom | Oxygen (Phenolic -OH) | Primary site for electrophilic attack |

| Most Positive Atom | Hydrogen (Phenolic -OH) | Prone to deprotonation |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of atoms and molecules over time.

Conformational Analysis and Energy Landscapes

The flexible butyl side chain of this compound allows it to adopt numerous spatial arrangements, or conformations. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., C-C bonds in the side chain) and calculating the potential energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the lowest-energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) groups on both the phenol (B47542) ring and the butyl side chain make this compound capable of forming strong hydrogen bonds. Molecular dynamics simulations can model how multiple molecules of this compound interact with each other or with solvent molecules (like water). These simulations would reveal the formation of stable hydrogen-bonded networks, which are critical in determining properties like boiling point, viscosity, and crystal packing. The simulations would track the positions of atoms over time, providing a dynamic view of how these non-covalent interactions govern the macroscopic behavior of the substance.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared to experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The resulting theoretical Infrared (IR) spectrum, with its characteristic peaks for O-H, C-O, C-H, and aromatic C=C stretching, is a powerful tool for functional group identification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. For this compound, this would predict the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, which correspond to π→π* transitions within the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value | Corresponding Functional Group/Transition |

| ¹H NMR | Chemical Shift (δ) | 6.5 - 7.0 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift (δ) | ~5.0 ppm | Phenolic Hydroxyl Proton |

| ¹³C NMR | Chemical Shift (δ) | 140 - 150 ppm | Aromatic Carbons bonded to Oxygen |

| IR | Wavenumber (cm⁻¹) | 3200 - 3500 cm⁻¹ | O-H Stretch (Hydrogen-bonded) |

| IR | Wavenumber (cm⁻¹) | 1200 - 1270 cm⁻¹ | Aryl-O Stretch |

| UV-Vis | λmax | ~275 nm | π→π* Transition |

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is a key application of computational chemistry. For a molecule like this compound, a primary area of interest would be its antioxidant activity, which involves reactions with free radicals. Computational transition state analysis is a powerful tool to unravel the intricate details of such processes.

A common antioxidant mechanism for phenolic compounds is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a radical, thereby neutralizing it. nih.govacs.org To study this mechanism for this compound, a specific radical species (e.g., a peroxyl radical) would be chosen, and the reaction pathway would be modeled using quantum chemical methods, most notably Density Functional Theory (DFT). rsc.org

The process would involve:

Reactant and Product Optimization: The ground state geometries of the reactants (this compound and the free radical) and the products (the corresponding phenoxyl radical and the neutralized radical species) would be computationally optimized to find their lowest energy conformations.

Transition State (TS) Search: A search for the transition state structure connecting the reactants and products would be performed. The TS represents the highest energy point along the reaction coordinate. Its geometry provides crucial insights into the steric and electronic demands of the reaction. For the HAT mechanism, the TS would feature an elongated O-H bond and the formation of a new bond between the hydrogen and the radical.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points found on the potential energy surface. A stable molecule (reactant or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy barrier. A lower activation energy implies a faster reaction rate. The electron-donating nature of the ortho-ethoxy and para-hydroxybutyl groups is expected to stabilize the resulting phenoxyl radical, thereby lowering the O-H bond dissociation enthalpy and likely reducing the activation energy for the HAT process compared to unsubstituted phenol. acs.orgmdpi.com

Kinetic isotope effect studies, where the phenolic hydrogen is replaced by deuterium (B1214612), can also be computationally modeled to support the proposed mechanism. nih.gov A significant calculated kinetic isotope effect would provide strong evidence for a rate-limiting hydrogen atom transfer step. nih.gov

Structure-Property Relationship (SPR) Studies at the Molecular Level

DFT calculations are the workhorse for these studies, providing a range of electronic and energetic descriptors. nih.gov Key parameters that would be calculated to understand the SPR of this molecule include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical indicator of antioxidant activity, particularly for the HAT mechanism. acs.orgacs.org Electron-donating groups, such as the ethoxy and hydroxybutyl substituents, are known to decrease the O-H BDE by stabilizing the resulting phenoxyl radical through resonance and inductive effects. acs.org A lower BDE generally correlates with higher antioxidant potency.

Ionization Potential (IP): The IP is the energy required to remove an electron from the molecule. It is relevant for the Sequential Electron Transfer Proton Transfer (SET-PT) antioxidant mechanism. stuba.skresearchgate.net Electron-donating substituents increase the electron density on the aromatic ring, making it easier to remove an electron and thus lowering the IP. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. A higher HOMO energy correlates with a greater ability to donate electrons (a lower IP). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It would highlight the electron-rich regions (negative potential), such as the oxygen atoms of the hydroxyl and ethoxy groups, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the phenolic hydrogen, which is prone to abstraction.

The following table provides estimated values for these key descriptors for this compound, based on known substituent effects on the phenol scaffold.

| Compound | Substituents | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenol | -H | ~87.3 | ~8.5 | ~5.6 |

| This compound | ortho-OCH2CH3, para-CH2CH2CH(OH)CH3 | Lower than Phenol | Lower than Phenol | Smaller than Phenol |

Note: The values for this compound are qualitative estimates based on established trends for substituted phenols. acs.orgresearchgate.net The electron-donating ethoxy and alkyl groups are expected to lower the BDE and IP, and narrow the HOMO-LUMO gap, suggesting enhanced antioxidant potential compared to unsubstituted phenol.

These computational investigations, by providing a detailed picture of the reaction energetics and electronic structure, are invaluable for understanding and predicting the chemical behavior of this compound at the molecular level.

Exploration of 2 Ethoxy 4 3 Hydroxybutyl Phenol in Advanced Materials Science and Engineering

Role as a Monomer or Building Block in Polymer Synthesis

The presence of multiple reactive sites in 2-Ethoxy-4-(3-hydroxybutyl)phenol makes it a prime candidate for a monomer in various polymerization reactions. wikipedia.org Its bifunctionality, stemming from the phenolic hydroxyl and the secondary hydroxyl on the butyl side-chain, allows for its incorporation into linear or cross-linked polymer architectures.

Polycondensation Reactions for Specialized Phenolic Resins

Phenolic resins, the first entirely synthetic polymers to be commercialized, are traditionally synthesized through the polycondensation of phenols with formaldehyde. acs.org These resins are renowned for their thermal stability, chemical resistance, and flame-retardant properties. wikipedia.org The incorporation of substituted phenols, such as this compound, can lead to the creation of specialized phenolic resins with modified properties.

Table 1: Potential Effects of this compound Incorporation on Phenolic Resin Properties

| Property | Potential Effect | Rationale |

| Cross-link Density | Increased | The secondary hydroxyl group on the butyl chain provides an additional site for cross-linking reactions. |

| Mechanical Strength | Potentially Enhanced | Higher cross-link density can lead to increased rigidity and strength. researchgate.net |

| Flexibility/Toughness | Potentially Increased | The flexible butyl side-chain may disrupt the rigid phenolic network, imparting some flexibility. |

| Solubility | Modified | The ethoxy and hydroxybutyl groups can alter the solubility of the prepolymer in various solvents. |

| Thermal Stability | Potentially Modified | The nature of the side chain and the overall cross-link density will influence the thermal degradation behavior. researchgate.net |

Incorporation into Poly(hydroxy-ethers) and Polyurethanes

The diol functionality of this compound (from the phenolic and secondary hydroxyls) makes it a suitable monomer for the synthesis of poly(hydroxy-ethers) and polyurethanes.

Poly(hydroxy-ethers) are high-molecular-weight thermoplastics known for their toughness, adhesion, and barrier properties. They are typically synthesized from the reaction of a bisphenol with an epihalohydrin. researchgate.net By utilizing this compound, novel poly(hydroxy-ethers) with pendant ethoxy and shortened butyl chains could be developed, potentially influencing properties like glass transition temperature, solubility, and surface energy.

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with diols. acs.org The properties of polyurethanes can be widely tuned by varying the structure of the diol and diisocyanate. nih.govmdpi.com Using this compound as the diol component could lead to polyurethanes with unique characteristics. The aromatic and ether moieties would contribute to rigidity and chemical resistance, while the flexible butyl chain could enhance elastomeric properties. researchgate.netitu.edu.tr

Development of Functional Materials Leveraging Phenolic Structure

The inherent chemical nature of the phenolic ring in this compound opens doors to the creation of functional materials with specific optical, electronic, or chemical properties.

Design of Luminescent or Optoelectronic Materials

Polymers containing phenolic groups have been investigated for their potential in luminescent and optoelectronic applications. rsc.org The aromatic ring can participate in π-π stacking interactions and can be part of a conjugated system, which is often a prerequisite for luminescence. While non-functionalized polymers can be made luminescent through mechanical means, the incorporation of specific chromophores is a more common strategy. nih.gov The phenolic structure within this compound could be chemically modified to create polymers with tailored light-emitting properties. For instance, the phenolic hydroxyl group could be used as a handle to attach fluorescent moieties.

Fabrication of Adsorbent or Catalytic Materials

The surface chemistry of phenolic compounds makes them suitable for applications in adsorption and catalysis. nih.gov

Adsorbent Materials: Polymeric materials derived from phenols can exhibit significant adsorption capacities for various pollutants, including other phenolic compounds, from aqueous solutions. epa.govresearchgate.netmdpi.com The porous structure and the potential for hydrogen bonding and π-π interactions make phenolic resins effective adsorbents. psu.edu Resins synthesized from this compound could be designed to have specific pore sizes and surface functionalities, making them selective for certain adsorbates.

Catalytic Materials: Phenolic structures can be used as supports for catalytic nanoparticles or can themselves possess catalytic activity. nih.govnih.gov The hydroxyl groups can act as coordination sites for metal ions, which can then function as catalytic centers. catalysis.blog Polymers derived from this compound could be functionalized to create solid-supported catalysts, offering advantages in terms of catalyst recovery and reuse.

Surface Chemistry and Interface Phenomena Studies in Material Design

The surface properties of materials are critical for their performance in many applications. The chemical structure of this compound suggests that its incorporation into polymers could significantly influence surface and interfacial phenomena. The ethoxy and hydroxyl groups can participate in hydrogen bonding and dipole-dipole interactions, affecting adhesion, wettability, and biocompatibility. ntu.edu.sgnih.gov

By strategically incorporating this monomer into polymer chains, it may be possible to control the surface energy and create surfaces with tailored hydrophilicity or hydrophobicity. ntu.edu.sgacs.org This is crucial for applications such as coatings, adhesives, and biomedical devices where the interaction of the material with its environment is a key performance factor. For example, the functionalization of surfaces with phenolic compounds has been shown to influence the adsorption of biomolecules and the attachment of cells. nih.gov

Table 2: Potential Influence of this compound on Surface Properties

| Surface Property | Potential Influence | Underlying Mechanism |

| Adhesion | Potentially Improved | The hydroxyl and ether groups can form strong interactions with various substrates through hydrogen bonding and polar interactions. |

| Wettability | Tunable | The balance between the hydrophobic aromatic/ether parts and the hydrophilic hydroxyl groups can be used to control the contact angle with water. |

| Biocompatibility | Potentially Modified | The surface chemistry can influence protein adsorption and cell interactions, which are key aspects of biocompatibility. nih.gov |

| Frictional Properties | Potentially Altered | The nature of the polymer surface, influenced by the monomer, will affect its frictional characteristics. |

Applications in Chemical Preservation Systems (e.g., in non-human contact materials)

This compound, a phenolic compound, exhibits significant potential for application in chemical preservation systems for various non-human contact materials. Its antioxidant properties are key to its function in preventing the degradation of materials, particularly polymers, that are susceptible to oxidative damage from environmental factors such as heat, light, and air.

Phenolic compounds, in general, are widely recognized for their role as antioxidants. nih.gov They function by donating a hydrogen atom from their hydroxyl group to free radicals, which are highly reactive species that can initiate and propagate degradation reactions in materials. nih.gov This action neutralizes the free radicals and terminates the degradation chain, thereby extending the material's service life. The efficacy of phenolic antioxidants is influenced by their chemical structure, including the nature and position of substituent groups on the aromatic ring. nih.gov

Research into synthetic antioxidants for polymer systems has highlighted the effectiveness of phenolic structures in delaying oxidation and material degradation during processing and use. mdpi.comresearchgate.net While many commercially available antioxidants are fossil-based, there is a growing interest in developing more sustainable alternatives. researchgate.net Studies on various phenolic compounds have demonstrated their ability to act as potent and long-lasting antioxidants in polymer matrices. nih.gov

The performance of antioxidants is often evaluated by their ability to scavenge free radicals and their thermal stability, especially at the high temperatures used in polymer processing. mdpi.com For instance, the antioxidant activity of certain phenolic derivatives has been shown to be comparable to or even exceed that of conventional antioxidants. mdpi.com The introduction of specific functional groups to the phenol (B47542) ring can enhance its antioxidant potential. mdpi.com

In the context of material preservation, this compound's structure suggests it can function as an effective radical scavenger. The ethoxy group and the hydroxybutyl group can influence its solubility and compatibility with different polymer systems, which is a crucial factor for its practical application as a preservative.

The following table summarizes the performance of various phenolic antioxidants in a thermoplastic polyolefin (TPO) matrix, providing a comparative context for the potential efficacy of this compound.

| Antioxidant System | Oxidative Induction Time (OIT) at 210 °C (min) |

| TPO (Control) | 1.5 |

| TPO + 0.3% Resveratrol | 28.5 |

| TPO + 0.3% Irganox 1076 | 29.0 |

| TPO + 0.3% BDO-3,4DHB | 15.0 |

| TPO + 1.5% BDO-3,4DHB | 28.0 |

This table is generated based on data from a study on sustainable antioxidants for polymer systems and is intended to be illustrative. mdpi.com BDO-3,4DHB is a derivative of 3,4-dihydroxybenzoic acid and serves as a reference for a bio-based antioxidant.

The data indicates that the addition of phenolic antioxidants significantly increases the oxidative induction time of the polymer, demonstrating their protective effect. The performance can be dose-dependent, as seen with BDO-3,4DHB. mdpi.com While direct data for this compound in such a system is not available in the provided search results, its structural similarity to other effective phenolic antioxidants suggests it would offer a comparable preservation function in non-human contact materials.

Analytical Methodologies for Detection and Quantification of 2 Ethoxy 4 3 Hydroxybutyl Phenol

Development of Sensitive and Selective Detection Methods

The development of robust analytical methods is paramount for the reliable measurement of 2-Ethoxy-4-(3-hydroxybutyl)phenol, often present at trace levels in complex matrices. High sensitivity is required to detect low concentrations, while high selectivity is necessary to distinguish the analyte from structurally similar compounds and matrix interferences.

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of phenolic compounds due to its exceptional sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing non-volatile and thermally labile compounds like this compound. The compound is first separated from the sample matrix using liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). Following separation, the analyte is ionized, commonly using Electrospray Ionization (ESI), and then detected by a tandem mass spectrometer.

The mass spectrometer operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. ufrrj.br In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of false positives. For phenolic compounds, ESI is typically performed in negative ion mode, which facilitates the deprotonation of the hydroxyl group. The development of an LC-MS/MS method allows for the simultaneous analysis of multiple analytes in a short run time, with detection limits often reaching the picogram (pg) to nanogram per liter (ng/L) level. ufrrj.brnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS/MS offers excellent chromatographic resolution. Phenolic compounds like this compound possess a polar hydroxyl group, which can lead to poor peak shape and adsorption on the GC column. To overcome this, a derivatization step, such as acetylation or silylation, is often employed to convert the polar -OH group into a less polar, more volatile derivative. sciforum.net

Following derivatization, the sample is injected into the GC, where the compound is separated based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, which is typically operated in SRM mode to ensure selective and sensitive detection, similar to LC-MS/MS. chromatographyonline.com GC-MS/MS methods can achieve very low detection limits, often in the nanogram per liter range, and are highly effective for analyzing complex environmental samples. nih.gov

Table 1: Comparison of Chromatographic-Mass Spectrometric Approaches for Phenolic Compound Analysis

| Feature | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. |

| Derivatization | Generally not required. | Often required for polar phenolic compounds to increase volatility and improve peak shape. sciforum.net |

| Typical Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM). ufrrj.br | Selected Reaction Monitoring (SRM) / Selected Ion Monitoring (SIM). chromatographyonline.comnih.gov |

| Advantages | Suitable for non-volatile and thermally labile compounds; high throughput. nih.gov | High chromatographic resolution; robust and established technique. |

| Detection Limits | Low pg to ng/L range. ufrrj.brnih.gov | Low ng/L range. nih.gov |

While less selective than chromatographic methods, spectrophotometric and electrochemical assays can be useful for screening purposes or for quantifying total phenolic content.

Spectrophotometric Assays: Spectrophotometric methods are based on the reaction of phenolic compounds with a reagent to produce a colored product, the absorbance of which is measured at a specific wavelength. A common method for determining total phenolic content is the Folin-Ciocalteu assay. nih.gov This method involves the reduction of the Folin-Ciocalteu reagent by the phenolic compound under alkaline conditions, resulting in a blue-colored complex. The intensity of the blue color is proportional to the total concentration of phenolic compounds in the sample. While simple and cost-effective, this method is non-selective and subject to interference from other reducing substances. rsc.org

Electrochemical Assays: Electrochemical methods, particularly voltammetric techniques, offer a sensitive and rapid approach for the determination of phenolic compounds. irispublishers.com These methods are based on the oxidation of the phenolic hydroxyl group at the surface of an electrode at a specific potential. bohrium.com Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) are commonly employed. ufrrj.br The resulting current is proportional to the concentration of the phenolic compound.

To enhance sensitivity and selectivity, chemically modified electrodes can be used. These modifications can involve nanoparticles, polymers, or enzymes that facilitate the electron transfer process or selectively bind the target analyte. mdpi.commdpi.com For instance, electrodes modified with carbon nanotubes or metal nanoparticles have shown improved performance for the detection of various phenols. mdpi.commdpi.com Electrochemical methods are advantageous due to their high sensitivity, rapid analysis time, and potential for miniaturization, making them suitable for in-field applications. irispublishers.comresearchgate.net

Table 2: Overview of Voltammetric Techniques for Phenolic Compound Detection

| Technique | Principle | Typical Application |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values in both forward and reverse directions, and the resulting current is measured. Provides information on redox processes. nih.gov | Characterization of the electrochemical behavior of phenolic compounds. ufrrj.br |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp. The current is measured just before and at the end of the pulse, and the difference is plotted. Enhances sensitivity by minimizing background charging current. ufrrj.brnih.gov | Quantitative analysis of phenolic compounds at low concentrations. nih.govnih.gov |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode. The current is sampled at the end of both the forward and reverse potential pulses. Offers high speed and sensitivity. | Rapid and sensitive quantification of phenols in various samples. researchgate.net |

Sample Preparation Techniques for Various Chemical Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to analysis. The choice of technique depends on the nature of the matrix (e.g., water, soil, food, biological fluids).

Liquid-Liquid Extraction (LLE): LLE is a classic method used to extract analytes from aqueous samples into an immiscible organic solvent. For phenolic compounds in water, the sample pH is often adjusted to ensure the analyte is in its neutral form to facilitate its transfer into the organic phase. Solvents like n-hexane or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. chromatographyonline.com While effective, LLE can be labor-intensive and consume large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that has largely replaced LLE. It involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov For phenolic compounds, sorbents such as polystyrene-divinylbenzene copolymers or specific alkylphenol-targeted materials are often used. nih.govnih.gov SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the potential for automation. irispublishers.com

Table 3: Common Sample Preparation Techniques

| Technique | Matrix Applicability | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Aqueous samples | Partitioning of the analyte between two immiscible liquid phases. chromatographyonline.com | Simple, well-established. | Labor-intensive, large solvent consumption, can be difficult to automate. |

| Solid-Phase Extraction (SPE) | Aqueous and organic samples | Analyte is adsorbed onto a solid sorbent and then selectively eluted. nih.govnih.gov | High recovery, high concentration factor, low solvent use, easily automated. irispublishers.com | Cost of cartridges, potential for sorbent-analyte irreversible binding. |

| Ultrasound-Assisted Extraction (UAE) | Solid samples | Uses ultrasonic waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. rsc.org | Reduced extraction time and solvent consumption. rsc.org | Potential for analyte degradation from localized high temperatures. |

| Microwave-Assisted Extraction (MAE) | Solid samples | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. rsc.org | Fast, efficient, reduced solvent use. rsc.org | Requires specialized equipment, potential for thermal degradation of analytes. |

Methodologies for Reference Standard Qualification and Impurity Profiling

The availability of a well-characterized reference standard is crucial for the accurate quantification of this compound. Commercial availability implies that a primary standard exists.

Reference Standard Qualification: A reference standard must be of high purity and its identity and concentration must be rigorously confirmed. The qualification process typically involves a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which helps to confirm the elemental composition.

Chromatography (HPLC, GC): The purity of the standard is assessed using a high-resolution chromatographic technique, often with a universal detector like a Charged Aerosol Detector (CAD) or by assessing peak area percentage at multiple wavelengths with a Diode Array Detector (DAD).

Quantitative NMR (qNMR): This technique can be used to determine the exact concentration of the reference standard by comparing its NMR signal to that of a certified internal standard.

Impurity Profiling: Impurity profiling involves the identification and quantification of any impurities present in the reference standard or in manufactured batches of the chemical. This is critical for quality control and for understanding potential sources of interference in analytical methods. The same techniques used for reference standard qualification, particularly LC-MS/MS and GC-MS/MS, are employed for impurity profiling. These methods can separate and identify structurally related impurities, synthesis by-products, or degradation products.

Interlaboratory Validation and Quality Control of Analytical Procedures

Once an analytical method is developed and validated within a single laboratory, its robustness and reproducibility must be confirmed through interlaboratory validation.

Interlaboratory Validation: Also known as a "ring trial" or collaborative study, interlaboratory validation involves multiple laboratories analyzing the same set of standardized samples using the same analytical method. The results are then statistically analyzed to assess the method's reproducibility and to establish performance characteristics such as the limit of detection (LOD) and limit of quantification (LOQ) under real-world conditions. Successful interlaboratory validation demonstrates that the method is rugged and transferable, leading to its acceptance as a standard method.

Quality Control (QC): Routine quality control procedures are essential to ensure the reliability of analytical results over time. A comprehensive QC program for the analysis of this compound would include:

Method Blanks: Analyzing a sample known to be free of the analyte to check for contamination from reagents, glassware, or the instrument.

Calibration Verification: Regularly analyzing a known concentration standard to verify the accuracy of the calibration curve.

Laboratory Control Samples (LCS): Analyzing a certified reference material or a laboratory-fortified blank to monitor the accuracy and precision of the method.